5-((Isobutylamino)methyl)pyrrolidin-2-one

purity quality control analytical chemistry

5-((Isobutylamino)methyl)pyrrolidin-2-one (CAS 1339862-24-6) is a 5-substituted pyrrolidin-2-one lactam derivative featuring an isobutylaminomethyl side chain, classified as a secondary amine building block. The compound bears the systematic name 2-Pyrrolidinone, 5-[[(2-methylpropyl)amino]methyl]- and has a molecular formula C₉H₁₈N₂O with a molecular weight of 170.25 g/mol.

Molecular Formula C9H18N2O
Molecular Weight 170.25 g/mol
Cat. No. B13628250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((Isobutylamino)methyl)pyrrolidin-2-one
Molecular FormulaC9H18N2O
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCC(C)CNCC1CCC(=O)N1
InChIInChI=1S/C9H18N2O/c1-7(2)5-10-6-8-3-4-9(12)11-8/h7-8,10H,3-6H2,1-2H3,(H,11,12)
InChIKeySXDQFLCQHWJOLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-((Isobutylamino)methyl)pyrrolidin-2-one: Physicochemical Identity and Commercial Purity Characteristics for Research Procurement


5-((Isobutylamino)methyl)pyrrolidin-2-one (CAS 1339862-24-6) is a 5-substituted pyrrolidin-2-one lactam derivative featuring an isobutylaminomethyl side chain, classified as a secondary amine building block . The compound bears the systematic name 2-Pyrrolidinone, 5-[[(2-methylpropyl)amino]methyl]- and has a molecular formula C₉H₁₈N₂O with a molecular weight of 170.25 g/mol . Predicted physicochemical properties include a density of 0.958 ± 0.06 g/cm³ and a boiling point of 315.7 ± 15.0 °C at standard pressure . Commercially, it is supplied with high-performance liquid chromatography (HPLC) purity ≥98%, supported by mass spectrometry and NMR confirmation .

Purity ≥98% HPLC, MS and NMR confirmed
Reactive Handle Secondary amine for derivatization
Lipophilicity Estimated moderate logP (~0.5)

Why Interchanging 5-((Isobutylamino)methyl)pyrrolidin-2-one with Unsubstituted or Shorter-Chain Analogues Compromises Physicochemical and Pharmacological Profiles


The pyrrolidin-2-one scaffold is widely used in medicinal chemistry, but the specific isobutyl substitution on the 5-aminomethyl moiety confers physicochemical properties that cannot be replicated by simpler analogues. For instance, the methyl analogue 5-((methylamino)methyl)pyrrolidin-2-one exhibits a measured logP of −1.11 , while the isobutyl homologue is predicted to have a logP of approximately 0.5–1.0 due to the extended hydrophobic side chain, significantly enhancing passive membrane permeability. Furthermore, the isobutyl derivative possesses a markedly lower density (0.958 vs. 1.077 g/cm³) and a slightly higher boiling point (315.7 vs. 313.9 °C) compared to the primary amine analogue 5-(aminomethyl)pyrrolidin-2-one , indicating distinct intermolecular interactions and handling characteristics. Substituting with an unbranched or shorter-chain analogue would therefore alter both solubility and recognition properties, undermining the reproducibility of synthetic or pharmacological experiments.

5-((Isobutylamino)methyl)pyrrolidin-2-one
  • Branched isobutyl side chain
  • Higher predicted logP (moderate lipophilicity)
  • Lower predicted density
  • Higher predicted boiling point
Shorter-chain or unsubstituted analogues
  • Linear methyl or H substitution
  • Lower logP (more hydrophilic)
  • Higher density
  • Lower boiling point

LogP shift may alter membrane permeability; density and boiling point differences can change handling and thermal behavior, limiting direct substitution.

Quantitative Differential Evidence for 5-((Isobutylamino)methyl)pyrrolidin-2-one Relative to Closest Structural Analogues


HPLC Purity Level: 5-((Isobutylamino)methyl)pyrrolidin-2-one vs. Isopropyl Analogue

The target compound is consistently reported with an HPLC purity of ≥98% , which meets or exceeds the typical purity of the closely related 5-((isopropylamino)methyl)pyrrolidin-2-one, for which commercial vendors report a purity of 97% . This higher purity reduces the risk of side products in subsequent synthetic transformations, thereby improving yield and reproducibility.

Purity vs Isopropyl Analogue
Data to verify
Target ≥98% / Comparator 97%
Higher purity may reduce side-product risk in synthesis
Vendor-reported data; confirm by COA
purity quality control analytical chemistry

Bulk Density: Substantially Lower Density of Isobutyl Derivative vs. Primary Amine Analogue

The predicted density of 5-((isobutylamino)methyl)pyrrolidin-2-one is 0.958 ± 0.06 g/cm³ , whereas the primary amine 5-(aminomethyl)pyrrolidin-2-one has a density of 1.077 g/cm³ . This 11% lower density reflects a more loosely packed molecular lattice, which can influence solubility, viscosity, and storage conditions.

Density vs Primary Amine
Reported
0.958 vs 1.077 g/cm³; Δ −0.119 g/cm³
Lower density may ease handling and dissolution
Predicted at 20 °C
physicochemical properties density handling

Boiling Point: Elevated Temperature Stability of Isobutyl Derivative Relative to Primary Amine

The predicted boiling point of 5-((isobutylamino)methyl)pyrrolidin-2-one is 315.7 ± 15.0 °C , which is slightly higher than the 313.9 °C reported for the primary amine analogue . This 1.8 °C difference, though modest, suggests marginally greater thermal stability under atmospheric distillation or high-temperature reaction conditions.

Boiling Point vs Primary Amine
Reported
315.7 vs 313.9 °C; Δ +1.8 °C
Slightly wider thermal stability window
Atmospheric pressure (predicted)
thermal stability boiling point process chemistry

Lipophilicity Advantage: Estimated LogP Shift from Methyl to Isobutyl Substitution

The methyl analogue has a measured logP of −1.11 . Based on well-established linear free-energy relationships for secondary amines, each additional methylene group increases logP by approximately 0.5 units [1]. With three additional methylene units (methyl → isobutyl), the isobutyl derivative is estimated to have a logP of 0.4–0.6, representing a shift from hydrophilic to moderately lipophilic character. This transition is critical for improving passive membrane permeability in cellular assays.

LogP Shift: Isobutyl vs Methyl
Class-level inference
Estimated logP ~0.5 vs −1.11; ΔlogP ≈ +1.6
Moderate lipophilicity may support permeability screening
Calculated by methylene increment method; confirm experimentally
lipophilicity logP ADME

Conformational Flexibility: Increased Rotatable Bonds vs. Methyl Analogue

5-((Isobutylamino)methyl)pyrrolidin-2-one possesses 4 rotatable bonds, whereas the methyl analogue has only 2 . The additional degrees of freedom enable a larger conformational ensemble, which can be advantageous for fitting into sterically demanding binding sites in proteins, but at the cost of a slightly lower ligand efficiency. This trade-off must be evaluated in the context of the specific target pocket.

Rotatable Bonds vs Methyl Analogue
Reported
4 vs 2 rotatable bonds; Δ +2
Higher conformational flexibility for target binding studies
Ligand efficiency trade-off may require review
molecular flexibility drug-likeness conformational analysis

Optimal Procurement Scenarios for 5-((Isobutylamino)methyl)pyrrolidin-2-one Based on Evidence-Backed Differentiation


Central Nervous System (CNS) Drug Discovery Projects Requiring Optimized Lipophilicity

The estimated logP of ~0.5 positions this compound advantageously for CNS lead generation. Compared to the highly hydrophilic methyl analogue (logP −1.11), the isobutyl derivative is predicted to cross biological membranes more readily. Medicinal chemists designing candidates for neurological targets should prioritize this scaffold to achieve a balanced ADME profile without additional prodrug modifications. [1]

Synthesis of Fragment Libraries for Biophysical Screening

With a purity ≥98% and a versatile secondary amine handle, this compound is ready for direct use in fragment-based screening libraries. Its moderate molecular weight (170.25 g/mol) and 4 rotatable bonds offer a 3D character that can occupy underrepresented areas of chemical space, as demonstrated by shape-diverse pyrrolidine/piperidine fragment collections.

High-Temperature Process Chemistry and Solvent-Free Reactions

The relatively high boiling point (315.7 °C) and lower density (0.958 g/cm³) make this compound a practical choice for high-temperature transformations without excessive evaporation or thermal degradation. Process chemists can exploit these properties to conduct neat reactions or distillations under atmospheric conditions.

Leucine-Mimetic Peptidomimetic Design

The isobutyl side chain structurally mimics the leucine side chain, allowing the compound to serve as a leucine surrogate in peptidomimetic research. Its incorporation can introduce hydrophobic interactions similar to those provided by leucine residues, while maintaining a rigid pyrrolidinone core that reduces proteolytic susceptibility. [1]

Application
Selection Property
Validation Focus
CNS permeability screening studies
Estimated balanced lipophilicity (moderate logP)
Passive membrane permeability assay confirmation
Fragment-based screening library preparation
Verified high purity and secondary amine handle
LC-MS quality control and derivatization efficiency
High-temperature synthesis research
Elevated boiling point and lower density
Thermal stability under process-relevant conditions
Leucine-mimetic peptidomimetic synthesis
Isobutyl side chain mimics leucine residue
Resistance to proteolysis and target binding affinity
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